molecular formula C21H19ClN2O3S2 B3649479 N~2~-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3649479
M. Wt: 447.0 g/mol
InChI Key: LBSICHFHQMAYEQ-UHFFFAOYSA-N
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Description

N~2~-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a glycinamide backbone substituted with various aromatic groups, including a chlorophenyl, a methylsulfanylphenyl, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine derivatives with appropriate amines.

    Substitution Reactions: Introduction of the chlorophenyl, methylsulfanylphenyl, and phenylsulfonyl groups can be carried out through nucleophilic substitution reactions.

    Coupling Reactions: The final step may involve coupling the substituted glycinamide with the desired aromatic groups under specific conditions, such as the presence of a coupling agent and a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(phenylsulfonyl)acetamide
  • N~2~-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(phenylsulfonyl)propionamide

Uniqueness

N~2~-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific substitution pattern on the glycinamide backbone. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S2/c1-28-19-10-6-8-17(14-19)23-21(25)15-24(18-9-5-7-16(22)13-18)29(26,27)20-11-3-2-4-12-20/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSICHFHQMAYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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